Acetylshikonin
Overview
Description
Acetylshikonin is a naphthoquinone derivative primarily extracted from species of the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata . This bioactive compound has garnered significant attention due to its broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects .
Mechanism of Action
Acetylshikonin, a naphthoquinone derivative, is mainly extracted from species of the family Boraginaceae, such as Lithospermum erythrorhizon Sieb. et Zucc., Arnebia euchroma (Royle) Johnst., and Arnebia guttata Bunge . This compound has attracted much attention due to its broad pharmacological properties .
Target of Action
This compound has been identified as an inhibitor of Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE plays a crucial role in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . RIPK1 and RIPK3 are critical regulators of necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with its targets, leading to various cellular changes. It inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . In the context of cancer, this compound induces necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes oxidative stress, decreases mitochondrial membrane potential, and promotes G2/M phase arrest in lung cancer cells . It also induces autophagy via the LKB1/AMPK and PI3K/Akt-regulated mTOR signaling pathways .
Pharmacokinetics
Pharmacokinetic studies demonstrate that this compound is associated with a wide distribution and poor absorption
Result of Action
This compound has a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties . It significantly reduces cell viability, induces apoptosis, and inhibits cell migration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of shikonin and its derivatives, including this compound, is influenced by the plant’s growth environment . .
Biochemical Analysis
Biochemical Properties
Acetylshikonin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where this compound acts as an inhibitor, with an IC50 value of 34.6 μM . Additionally, this compound inhibits non-selective cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation . The compound influences cell signaling pathways, including those involved in cell survival and death. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition affects neurotransmission and can have various physiological effects. Additionally, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when studying the effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and cytochrome P450, influencing their activity and thereby affecting the metabolism of other compounds . The compound can also modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . This compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific biomolecules . These properties determine its localization within cells and tissues, affecting its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylshikonin can be synthesized through various methods. One common approach involves the isolation and purification of this compound from cell suspension cultures of Arnebia euchroma using rapid preparative high-performance liquid chromatography (HPLC) . The compounds are separated on a C18 column within 10 minutes using acetonitrile/methanol (95:5) as the mobile phase in isocratic mode .
Industrial Production Methods
Industrial production of this compound often involves the cultivation of hairy root cultures of Echium plantagineum, which contain medicinal shikonins in their roots . These cultures can be used to enhance the production of this compound and other related compounds .
Chemical Reactions Analysis
Types of Reactions
Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For instance, the derivatization of this compound with 2-mercaptoethanol is a common method used in quantitative determination and pharmacokinetic studies .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as β-acetoxyisovalerylshikonin .
Scientific Research Applications
Acetylshikonin has a wide range of scientific research applications:
Comparison with Similar Compounds
Acetylshikonin is unique among shikonin derivatives due to its specific pharmacological properties. Similar compounds include:
Shikonin: Another naphthoquinone derivative with similar biological activities.
β-Acetoxyisovalerylshikonin: A derivative of this compound with comparable chemical structure and properties.
β,β-Dimethylacrylalkannin: Shares a similar chemical structure with this compound and exhibits similar biological activities.
Properties
CAS No. |
24502-78-1 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m1/s1 |
InChI Key |
ZSHRYNLKHZXANX-OAHLLOKOSA-N |
SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Isomeric SMILES |
CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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